REACTION_CXSMILES
|
[CH3:1][N:2](C)C(=O)C.Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.[Zn]>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:1]#[N:2])=[N:9][CH:10]=1 |f:2.3.4,5.6.7|
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Name
|
|
Quantity
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6 L
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Type
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reactant
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Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
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347 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)Cl
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Name
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bis(diphenylphosphino)dipalladium
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Quantity
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20.8 g
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Type
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reactant
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Smiles
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|
Name
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dark solution
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Quantity
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2 L
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Type
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reactant
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Smiles
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|
Name
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brine
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Quantity
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2 L
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Type
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solvent
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Smiles
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[Cl-].[Na+].O
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Name
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zinc cyanide
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Quantity
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138 g
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Type
|
catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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1.6 g
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Type
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catalyst
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Smiles
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[Zn]
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Type
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CUSTOM
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Details
|
) Stir the liquid
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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Add in a 22-L 3-neck round bottom
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Type
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CUSTOM
|
Details
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equipped with overhead stirrer
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Type
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TEMPERATURE
|
Details
|
reflux condenser
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Type
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CUSTOM
|
Details
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reaches 160° C.
|
Type
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CUSTOM
|
Details
|
an exotherm (controllable) may result
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Type
|
CUSTOM
|
Details
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may rise to 180-185° C
|
Type
|
CUSTOM
|
Details
|
Remove the
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Type
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TEMPERATURE
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Details
|
heat from the dark solution
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Type
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TEMPERATURE
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Details
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cool the mixture
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Type
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TEMPERATURE
|
Details
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slowly cool to room temperature
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Type
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EXTRACTION
|
Details
|
Extract
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Type
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CUSTOM
|
Details
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the bulk reaction mixture
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Type
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FILTRATION
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Details
|
filtering over celite, and addition of ethyl acetate (4 L)
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Type
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EXTRACTION
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Details
|
Repeat the process 3 times to extract all material
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Type
|
DRY_WITH_MATERIAL
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Details
|
dry the combined organics over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentration at 25-30° C.
|
Type
|
CUSTOM
|
Details
|
might give a dark liquid
|
Type
|
CONCENTRATION
|
Details
|
upon concentration
|
Type
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ADDITION
|
Details
|
add water (5 L)
|
Type
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CUSTOM
|
Details
|
resulting in a solid After 1 h
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
filter
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Type
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WASH
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Details
|
back-wash with water (2 L)
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Type
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CUSTOM
|
Details
|
Dry the filter cake
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Type
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CUSTOM
|
Details
|
to give 215 g of crude product
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Type
|
EXTRACTION
|
Details
|
Extract the aqueous filtrate with ethyl ether (8 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organics over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
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CUSTOM
|
Details
|
to provide 51 g of crude product
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Type
|
CUSTOM
|
Details
|
Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 193 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |